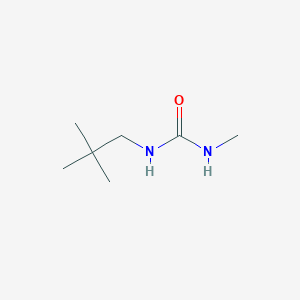
N-(2,2-Dimethylpropyl)-N'-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dimethylpropyl)-N’-methylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which consists of a carbonyl group attached to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylpropyl)-N’-methylurea typically involves the reaction of 2,2-dimethylpropylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,2-Dimethylpropylamine+Methyl isocyanate→N-(2,2-Dimethylpropyl)-N’-methylurea
Industrial Production Methods
In an industrial setting, the production of N-(2,2-Dimethylpropyl)-N’-methylurea may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethylpropyl)-N’-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The urea group can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(2,2-Dimethylpropyl)-N’-methylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism by which N-(2,2-Dimethylpropyl)-N’-methylurea exerts its effects involves interactions with specific molecular targets. The urea group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylurea: Similar in structure but lacks the 2,2-dimethylpropyl group.
N-Methylurea: Contains a methyl group but lacks the 2,2-dimethylpropyl group.
N,N-Diethylurea: Contains ethyl groups instead of the 2,2-dimethylpropyl group.
Uniqueness
N-(2,2-Dimethylpropyl)-N’-methylurea is unique due to the presence of the 2,2-dimethylpropyl group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from other urea derivatives.
Properties
CAS No. |
105150-84-3 |
|---|---|
Molecular Formula |
C7H16N2O |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-(2,2-dimethylpropyl)-3-methylurea |
InChI |
InChI=1S/C7H16N2O/c1-7(2,3)5-9-6(10)8-4/h5H2,1-4H3,(H2,8,9,10) |
InChI Key |
HUZFOEJFYLKQID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


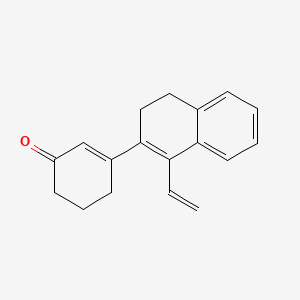
![2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B14318529.png)
![10-(3-aminopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid;hydrochloride](/img/structure/B14318537.png)
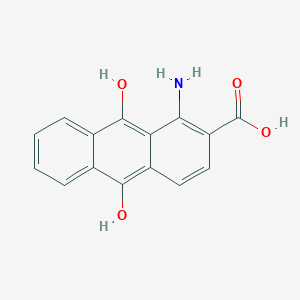
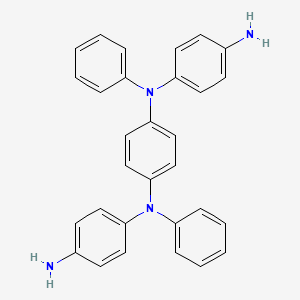
![Silane, trimethyl[(2-methylcyclohexyl)oxy]-](/img/structure/B14318556.png)
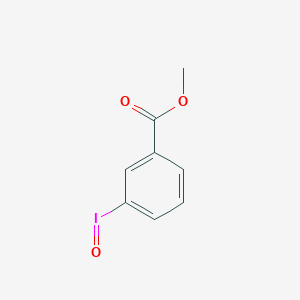
![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)
![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)
![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)

![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)
![2-Amino-2-[(benzylsulfamoyl)imino]acetamide](/img/structure/B14318592.png)
![Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane](/img/structure/B14318594.png)
